molecular formula C14H13N3O4 B3019565 Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate CAS No. 2034361-44-7

Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate

Cat. No.: B3019565
CAS No.: 2034361-44-7
M. Wt: 287.275
InChI Key: PJXSGMVXPGRUFS-UHFFFAOYSA-N
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Description

Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological and industrial applications, particularly in the fields of medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence a wide range of biochemical reactions. For instance, pyrimidines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Cellular Effects

It is known that pyrimidines can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, pyrimidines have been reported to exhibit anti-inflammatory effects, which are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Molecular Mechanism

It is known that pyrimidines exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with different dosages in animal models .

Metabolic Pathways

It is known that similar compounds are involved in various metabolic pathways, including interactions with enzymes or cofactors .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Amidation: The carboxyl group at the 4-position of the pyrimidine ring is converted to a carboxamide group through a reaction with an amine, such as ammonia or an amine derivative.

    Esterification: The final step involves the esterification of the carboxamide group with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced at the carboxamide group to form amines or at the ester group to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-(6-Hydroxypyrimidine-4-carboxamido)acetic acid: Lacks the benzyl ester group but shares the pyrimidine core structure.

    Benzyl 2-(4-carboxamido)pyrimidine-6-olate: Similar structure but with a different substitution pattern on the pyrimidine ring.

    Benzyl 2-(6-methoxypyrimidine-4-carboxamido)acetate: Contains a methoxy group instead of a hydroxyl group at the 6-position of the pyrimidine ring.

Uniqueness: Benzyl 2-(6-hydroxypyrimidine-4-carboxamido)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

benzyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-12-6-11(16-9-17-12)14(20)15-7-13(19)21-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXSGMVXPGRUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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